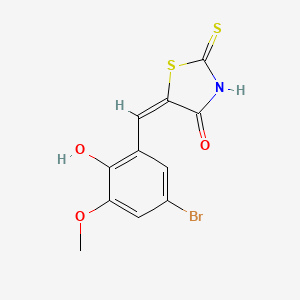![molecular formula C15H17NO3 B6089686 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one, also known as CR-8, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The compound is known to exhibit a range of biochemical and physiological effects, which have been the subject of numerous studies in recent years.
Mécanisme D'action
The mechanism of action of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one is able to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This suggests that 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one may have potential applications in the treatment of neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one is its potent anti-cancer activity, which has been demonstrated in a range of cancer cell lines and animal models. However, the compound has also been found to exhibit some limitations in lab experiments. For example, it has been shown to have poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of focus is the identification of new molecular targets for 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one, which could expand its potential therapeutic applications beyond cancer research. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one and its potential side effects, in order to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one involves the reaction of 7-hydroxycoumarin with piperidine and formaldehyde. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis method has been well-established and has been used to produce large quantities of the compound for research purposes.
Applications De Recherche Scientifique
3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
3-[(3-hydroxypiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-12-4-3-7-16(9-12)8-11-10-19-14-6-2-1-5-13(14)15(11)18/h1-2,5-6,10,12,17H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIIWASNTFZDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxypiperidin-1-yl)methyl]chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
![3-{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6089631.png)
![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
![[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6089661.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B6089666.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline](/img/structure/B6089704.png)
![(2-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6089707.png)